molecular formula C13H17NO B13492853 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine CAS No. 1343363-48-3

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine

Cat. No.: B13492853
CAS No.: 1343363-48-3
M. Wt: 203.28 g/mol
InChI Key: GBCREXBJSZTOOX-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C13H17NO. It belongs to the class of amines, specifically primary amines, and contains a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine involves its interaction with molecular targets in biological systems. The benzofuran moiety allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(5-methylbenzofuran-2-yl)propan-1-amine is unique due to its specific combination of a benzofuran ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in ways that similar compounds may not .

Properties

CAS No.

1343363-48-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-1-(5-methyl-1-benzofuran-2-yl)propan-1-amine

InChI

InChI=1S/C13H17NO/c1-8(2)13(14)12-7-10-6-9(3)4-5-11(10)15-12/h4-8,13H,14H2,1-3H3

InChI Key

GBCREXBJSZTOOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(C(C)C)N

Origin of Product

United States

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